Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core with fused aromatic and non-aromatic rings. Key functional groups include a methyl ester at position 5, a benzyl-substituted imino group at position 6, and a methyl group at position 12.
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-13-8-9-17-23-19-16(20(26)24(17)11-13)10-15(21(27)28-2)18(22)25(19)12-14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3 |
InChI Key |
XKHVGTUDHWRNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of benzylamine, methyl acetoacetate, and other reagents in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties : The compound has been investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit significant biological effects against various pathogens and cancer cell lines. Its unique tricyclic structure allows for potential interactions with biological targets, which could lead to the development of new therapeutic agents.
Mechanism of Action : The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of key biological pathways that are crucial in disease progression .
Organic Synthesis
Building Block for Complex Molecules : Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as oxidation and reduction.
Synthetic Routes : The synthesis of this compound involves multiple steps that can include electrochemical decarboxylation and other organic transformations to yield derivatives with enhanced properties or functionalities .
Material Science
Novel Materials Development : The unique structural properties of the compound make it a candidate for developing new materials with specific characteristics. Research is ongoing into its potential applications in creating advanced materials that could be used in electronics or nanotechnology due to its stability and reactivity .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
- Antimicrobial Efficacy : Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic properties including antimicrobial and anticancer effects | Significant activity against pathogens and cancer cells |
| Organic Synthesis | Building block for complex molecules | Useful in creating heterocyclic compounds |
| Material Science | Development of novel materials | Potential applications in electronics and nanotechnology |
Mechanism of Action
The mechanism of action of Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-Benzyl-6-(2-Methylbenzoyl)Imino Analog (CAS: 534581-24-3)
This analog () replaces the methyl ester with an ethyl ester and substitutes the imino group with a 2-methylbenzoyl moiety. Key differences include:
- Ester Group : Ethyl vs. methyl, affecting lipophilicity (logP) and metabolic stability.
- Synthesis : Likely synthesized via similar cyclization pathways but with modified acylating agents .
Benzodithiazine Derivatives ()
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate features a benzodithiazine core with sulfonyl (SO₂) groups. Contrasts include:
- Core Structure : Benzodithiazine vs. triazatricyclo, leading to distinct electronic profiles (e.g., sulfonyl groups enhance polarity).
- Functional Groups : Chloro and dihydroxybenzylidene substituents enable hydrogen bonding and halogen interactions, which are absent in the target compound.
- Spectral Data : IR peaks at 1130–1330 cm⁻¹ (SO₂) and NMR signals for aromatic protons differ significantly .
Spiro-Benzothiazole Derivatives ()
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione exhibit spirocyclic architectures with benzothiazole rings. Key distinctions:
- Ring System : Spiro[4.5]decane vs. tricyclo[8.4.0.0³,⁸], impacting conformational flexibility.
- Substituents: Benzothiazole groups confer fluorescence properties, while dimethylaminophenyl enhances solubility in polar solvents.
- Applications : Likely used in optoelectronics or as enzyme inhibitors due to extended conjugation .
Dithia-Azatetracyclo Derivatives ()
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) contains sulfur atoms and methoxy groups. Differences include:
- Electronic Effects : Sulfur atoms increase electron density, affecting redox behavior.
- Hydrogen Bonding : Methoxy/hydroxyphenyl groups facilitate stronger intermolecular interactions compared to the target compound’s benzyl group .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The triazatricyclo core in the target compound offers rigidity, favoring crystallinity and stability, as inferred from crystallographic tools like SHELX and ORTEP .
- Substituent Effects: Ethyl/methyl esters and acyl vs. benzyl-imino groups modulate bioavailability and binding affinity. For example, ethyl esters may prolong half-life in vivo .
- Synthetic Challenges : Heterocyclic systems like triazatricyclo require precise control of cyclization conditions, contrasting with spiro compounds’ reliance on stereoselective ring-opening .
Biological Activity
Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to a class of triazatricyclo compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazatricyclo framework followed by functionalization to introduce the benzyl and carboxylate groups. The synthetic pathway often utilizes various reagents to achieve the desired structural modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of methylated triazatricyclo compounds. Methyl 7-benzyl-6-imino derivatives have shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells. The compound was evaluated using MTT assays which indicated moderate to high cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation in a dose-dependent manner .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 86 |
| Caco2 | 75 |
| PC-3 | 50 |
Antimicrobial Activity
Additionally, the compound has demonstrated antimicrobial properties against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Pseudomonas aeruginosa | 250 |
The mechanism through which methyl 7-benzyl-6-imino compounds exert their biological effects is still under investigation. Preliminary molecular docking studies suggest that these compounds may interact with specific enzyme targets involved in cancer cell proliferation and survival pathways. For instance, they may inhibit aromatase and glycosyltransferase activities which are crucial for tumor growth .
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in vivo:
- Study on Melanoma : In a controlled study using A375 melanoma cells in mice, treatment with methyl 7-benzyl-6-imino resulted in significant tumor regression compared to control groups receiving only vehicle treatment. The dosages administered were 50 mg/kg and 100 mg/kg over a period of two weeks .
- Breast Cancer Model : Another study focused on the effects of this compound on breast cancer stem cells (CSCs). Results indicated that it effectively reduced the viability of CSCs isolated from MDA-MB 468 cells, suggesting its potential role in targeting resistant cancer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
